molecular formula C21H31N3O2 B14336924 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 8-butyl-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2S-(2R*,5R*))- CAS No. 99442-64-5

3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 8-butyl-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2S-(2R*,5R*))-

Cat. No.: B14336924
CAS No.: 99442-64-5
M. Wt: 357.5 g/mol
InChI Key: HBJYMKZEYBFWQO-JXFKEZNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 8-butyl-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2S-(2R*,5R*))- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo-benzodiazonin core, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolo-benzodiazonin core and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: Formation of the core structure through cyclization of appropriate precursors.

    Functional group modifications: Introduction of butyl, hydroxymethyl, methyl, and isopropyl groups through various organic reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids or aldehydes.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Introduction of different substituents on the benzodiazonin ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group could yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one derivatives: Compounds with similar core structures but different substituents.

    Other benzodiazonin compounds: Compounds with variations in the diazonin ring structure.

Uniqueness

This compound’s uniqueness lies in its specific substituents and stereochemistry, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

CAS No.

99442-64-5

Molecular Formula

C21H31N3O2

Molecular Weight

357.5 g/mol

IUPAC Name

(10S,13S)-3-butyl-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one

InChI

InChI=1S/C21H31N3O2/c1-5-6-10-24-12-15-11-16(13-25)22-21(26)20(14(2)3)23(4)17-8-7-9-18(24)19(15)17/h7-9,12,14,16,20,25H,5-6,10-11,13H2,1-4H3,(H,22,26)/t16-,20-/m0/s1

InChI Key

HBJYMKZEYBFWQO-JXFKEZNVSA-N

Isomeric SMILES

CCCCN1C=C2C[C@H](NC(=O)[C@@H](N(C3=CC=CC1=C23)C)C(C)C)CO

Canonical SMILES

CCCCN1C=C2CC(NC(=O)C(N(C3=CC=CC1=C23)C)C(C)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.